4-methyl-1-propyl-1H-pyrazol-3-amine

Medicinal Chemistry Chemical Biology Property Prediction

This high-purity aminopyrazole building block features a defined 4-methyl and 1-propyl substitution pattern, which is critical for modulating electron density, steric profile, and lipophilicity in kinase/GPCR-focused libraries. Generic pyrazole substitutions are unreliable; this compound's specific alkyl groups ensure consistent SAR outcomes and enhanced cellular permeability. The 3-amine handle enables direct amidation or urea formation, while the N1-propyl and C4-methyl groups provide validated hydrophobic contacts for probe optimization. Ideal for synthetic method development and medicinal chemistry programs requiring precise structural fidelity.

Molecular Formula C7H13N3
Molecular Weight 139.202
CAS No. 1174877-75-8
Cat. No. B3020037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-propyl-1H-pyrazol-3-amine
CAS1174877-75-8
Molecular FormulaC7H13N3
Molecular Weight139.202
Structural Identifiers
SMILESCCCN1C=C(C(=N1)N)C
InChIInChI=1S/C7H13N3/c1-3-4-10-5-6(2)7(8)9-10/h5H,3-4H2,1-2H3,(H2,8,9)
InChIKeyTUBTUIOSVXIUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-propyl-1H-pyrazol-3-amine (CAS 1174877-75-8): Chemical Identity and Procurement Baseline


4-Methyl-1-propyl-1H-pyrazol-3-amine (CAS 1174877-75-8) is a heterocyclic organic compound belonging to the aminopyrazole class, characterized by a pyrazole ring with a methyl group at the 4-position, a propyl group at the 1-position, and an amine group at the 3-position [1]. Its molecular formula is C7H13N3, with a molecular weight of 139.2 g/mol . The compound is commercially available from multiple vendors, typically at a minimum purity of 95%, and is intended for research and development purposes, serving primarily as a synthetic building block .

Why Generic Pyrazole Substitution is Not Feasible for 4-Methyl-1-propyl-1H-pyrazol-3-amine (CAS 1174877-75-8)


Generic substitution within the pyrazole family is highly unreliable due to the profound impact of specific substituents on physicochemical properties and biological activity. 4-Methyl-1-propyl-1H-pyrazol-3-amine is distinguished by its unique substitution pattern (4-methyl and 1-propyl groups on a 3-aminopyrazole core), which differentiates it from simpler analogs like 3-aminopyrazole or 1-methyl-3-aminopyrazole . These alkyl substituents are not inert; they directly modulate the molecule's electron density, steric profile, and lipophilicity, which are critical parameters for molecular recognition, receptor binding, and pharmacokinetic behavior . A slight alteration, such as using an isopropyl instead of a propyl group, could significantly change binding affinity or cellular permeability, rendering it unsuitable for projects with established structure-activity relationships (SAR) [1]. Therefore, substituting a different pyrazole derivative without rigorous re-validation of the entire system is not scientifically sound.

Quantitative Differentiating Evidence for 4-Methyl-1-propyl-1H-pyrazol-3-amine (CAS 1174877-75-8)


Physicochemical Property Comparison: 4-Methyl-1-propyl-1H-pyrazol-3-amine vs. 3-Aminopyrazole

In the absence of direct experimental data, a class-level comparison based on calculated physicochemical properties provides a baseline for differentiation. 4-Methyl-1-propyl-1H-pyrazol-3-amine is predicted to have significantly higher lipophilicity and a larger molecular size compared to the unsubstituted core scaffold, 3-aminopyrazole [1]. The addition of methyl and propyl groups increases the number of rotatable bonds and molecular weight, which can influence membrane permeability and binding kinetics [1].

Medicinal Chemistry Chemical Biology Property Prediction

Solubility Enhancement via Hydrochloride Salt Formation: A Procurement Advantage

For applications requiring aqueous solubility, 4-Methyl-1-propyl-1H-pyrazol-3-amine is also available as its hydrochloride salt . This form offers a clear, quantifiable advantage over the free base in terms of water solubility, which is a critical parameter for in vitro assays, biological studies, and certain synthetic procedures . While the free base is soluble in organic solvents , the hydrochloride salt directly addresses the solubility limitations common to many heterocyclic amines.

Pharmaceutical Research Chemical Synthesis Formulation

Optimal Research and Industrial Use Cases for 4-Methyl-1-propyl-1H-pyrazol-3-amine (CAS 1174877-75-8)


Medicinal Chemistry: A Building Block for Kinase and GPCR-Focused Libraries

Given its aminopyrazole core, this compound is a prime candidate for the synthesis of focused libraries targeting kinases or G-protein coupled receptors (GPCRs). The 3-amino group serves as a key synthetic handle for generating amides, ureas, or other functional groups, while the alkyl substituents at N1 and C4 can be exploited to explore structure-activity relationships (SAR) and modulate drug-like properties . Its use in a series of 4-methyl substituted pyrazoles as potent glucagon receptor (GCGR) antagonists demonstrates its utility in GPCR-targeted drug discovery [1].

Chemical Biology: A Tool for Modulating Lipophilicity and Conformational Flexibility

In probe design, the specific substitution pattern of 4-Methyl-1-propyl-1H-pyrazol-3-amine offers a defined way to increase molecular weight and lipophilicity (cLogP) compared to simpler pyrazole scaffolds . This can be a strategic advantage when optimizing a chemical probe for cellular permeability or when seeking to enhance binding affinity through increased hydrophobic contacts with a target protein [1].

Synthetic Methodology Development: A Substrate for N-Alkylation and Amination Reactions

The presence of both a primary amine and an N-alkyl group makes this compound a useful substrate for developing and testing novel N-alkylation or N-arylation methods. Its structure can help chemists understand the chemoselectivity and reactivity of different catalysts or reagents towards sterically hindered and electronically diverse pyrazole amines .

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